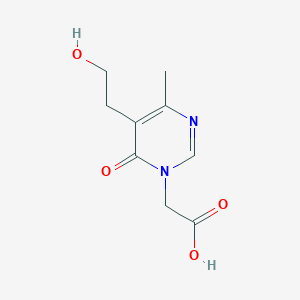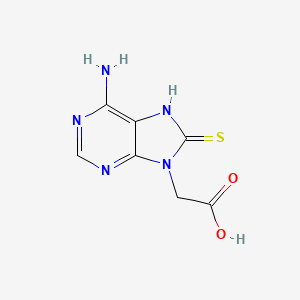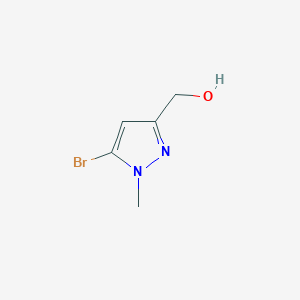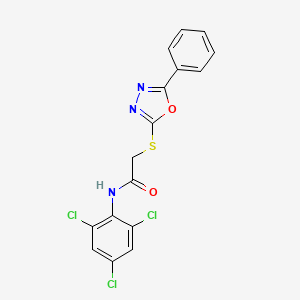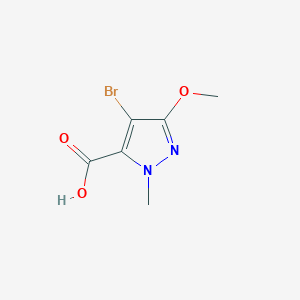
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxy-1-methyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, while esterification with methanol can produce the corresponding methyl ester.
Applications De Recherche Scientifique
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but without the bromine atom, leading to variations in its chemical behavior and applications.
Uniqueness
4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom enhances its potential for substitution reactions, while the methoxy and carboxylic acid groups provide additional sites for chemical modification and derivatization.
Propriétés
Formule moléculaire |
C6H7BrN2O3 |
|---|---|
Poids moléculaire |
235.04 g/mol |
Nom IUPAC |
4-bromo-5-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |
Clé InChI |
ZBKTZNKTTNGHLI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)OC)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


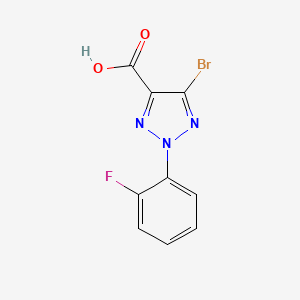
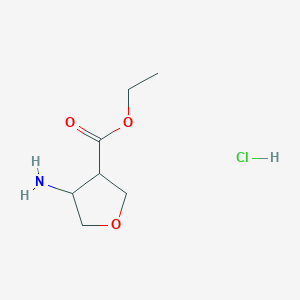
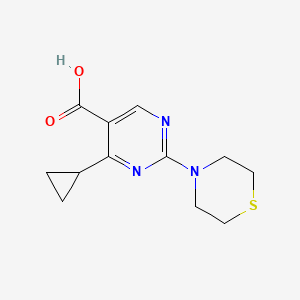
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
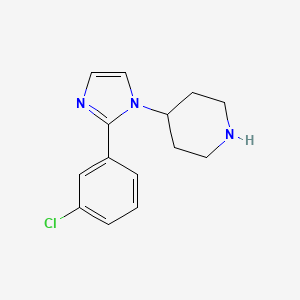

![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
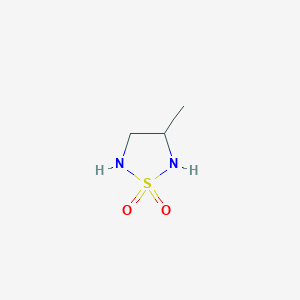
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
